molecular formula C9H8ClNO B11908271 5-Amino-7-chloro-2,3-dihydroinden-1-one

5-Amino-7-chloro-2,3-dihydroinden-1-one

Cat. No.: B11908271
M. Wt: 181.62 g/mol
InChI Key: BSVFWAHCPJEDIZ-UHFFFAOYSA-N
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Description

5-Amino-7-chloro-2,3-dihydroinden-1-one is a chemical compound with a unique structure that includes an indanone core substituted with an amino group at the 5-position and a chlorine atom at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-chloro-2,3-dihydroinden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindanone.

    Amination Reaction: The key step involves the introduction of the amino group at the 5-position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: For efficient isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-chloro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-Amino-7-chloro-2,3-dihydroinden-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Amino-7-chloro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The amino and chloro substituents play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-2,3-dihydroinden-1-one: Similar structure but lacks the amino group.

    4-Chloro-2,3-dihydroinden-1-one: Similar structure with a different substitution pattern.

    7-Chloro-2,3-dihydroinden-1-one: Lacks the amino group but has the chloro substitution.

Uniqueness

5-Amino-7-chloro-2,3-dihydroinden-1-one is unique due to the presence of both amino and chloro substituents, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

5-amino-7-chloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8ClNO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2,11H2

InChI Key

BSVFWAHCPJEDIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2Cl)N

Origin of Product

United States

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